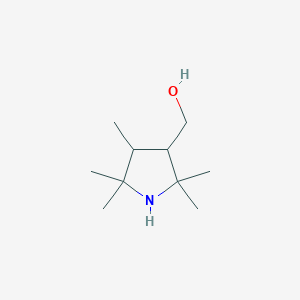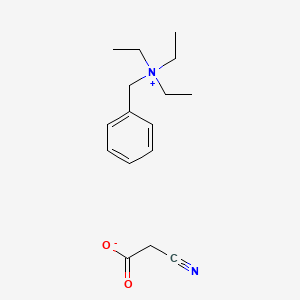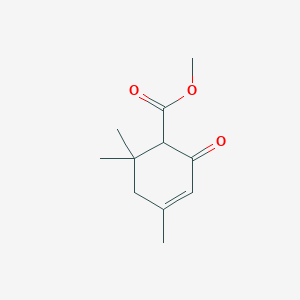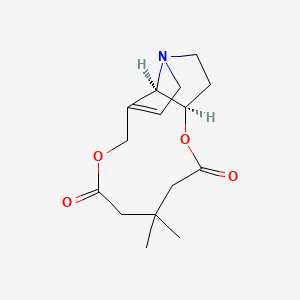
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the compound’s ring structures, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- may involve biotransformation processes, where microorganisms are used to convert precursor molecules into the target compound. This method is advantageous due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis methods are employed, which may include the use of advanced techniques like flow chemistry to optimize production.
化学反応の分析
Types of Reactions
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
科学的研究の応用
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Trendione: An androgen prohormone and metabolite of the anabolic steroid trenbolone.
Uniqueness
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
74612-20-7 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
(1R,16R)-5,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-15(2)7-12(17)19-9-10-3-5-16-6-4-11(14(10)16)20-13(18)8-15/h3,11,14H,4-9H2,1-2H3/t11-,14-/m1/s1 |
InChIキー |
NVUCWTWWIQCWMG-BXUZGUMPSA-N |
異性体SMILES |
CC1(CC(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1)C |
正規SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



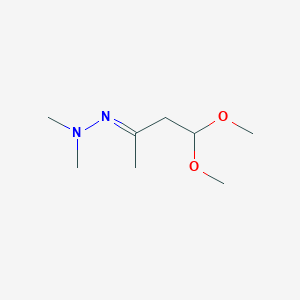
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
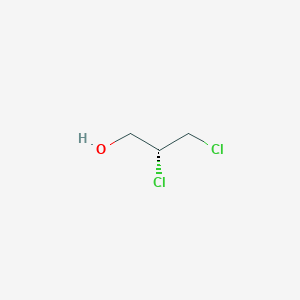

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)

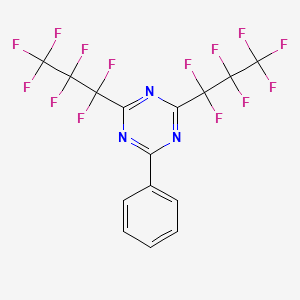
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
